“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is used as an organic chemical synthesis intermediate . It is a compound that plays a crucial role in the synthesis of various organic compounds.
The molecular structure of “4-[2-(2-Hydroxyethoxy)ethyl]morpholine” consists of a morpholine ring with a 2-hydroxyethoxyethyl group attached to it . The molecule contains a total of 29 bonds, including 12 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 2 ethers (aliphatic) .
The molecular weight of “4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is 175.23 g/mol . It has a topological polar surface area of 41.9 Ų . The compound has 5 rotatable bonds . It is fully miscible in water . The physical form of the compound is a liquid .
4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with the chemical formula CHNO, is a morpholine derivative notable for its potential applications in various fields, including organometallic chemistry and pharmaceuticals. This compound features a morpholine ring substituted with a hydroxyethoxyethyl group, contributing to its unique chemical properties.
4-[2-(2-Hydroxyethoxy)ethyl]morpholine belongs to the class of morpholine derivatives. Morpholines are cyclic amines that are widely used in drug development and as intermediates in organic synthesis. This compound can be classified based on its functional groups and structural characteristics, making it relevant in medicinal chemistry.
The synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine typically involves the reaction of morpholine with a suitable alkylating agent containing a hydroxyethoxy group. One common method includes the use of 2-(2-chloroethoxy)ethanol as the alkylating agent.
The molecular structure of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine includes:
4-[2-(2-Hydroxyethoxy)ethyl]morpholine can undergo various chemical reactions typical of morpholine derivatives, including:
In synthetic applications, this compound has been utilized as an intermediate for further modifications or as a ligand in coordination chemistry. Its reactivity profile allows it to participate in diverse organic transformations.
The mechanism by which 4-[2-(2-Hydroxyethoxy)ethyl]morpholine exerts its effects—particularly in biological systems—often involves interactions at the molecular level with specific targets such as enzymes or receptors. The presence of the hydroxyethoxy group may enhance solubility and bioavailability.
Relevant data indicates that this compound exhibits high gastrointestinal absorption potential, making it suitable for oral administration .
4-[2-(2-Hydroxyethoxy)ethyl]morpholine has several applications:
Recent advances have enabled efficient synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM), a key building block for pharmaceuticals and functional materials. A prominent strategy employs Pd(0)-catalyzed Tsuji-Trost allylation of morpholine precursors followed by Fe(III)-mediated heterocyclization. This one-pot cascade yields 2,6-disubstituted morpholines with >85% yield and diastereoselectivities exceeding 15:1 dr [1] [8]. Alternative routes leverage reductive amination between morpholine and aldehydes like O-(2-chloroethyl)ethylene glycol, using NaBH₃CN in methanol. This method achieves 70–90% yields but requires careful control of stoichiometry to minimize N,N-bis-alkylation byproducts [7].
For stereoselective synthesis, asymmetric transfer hydrogenation of aminoalkyne precursors using Ru/(S,S-Ts-DPEN) catalysts delivers enantiomerically enriched 3-substituted morpholines (up to 98% ee). The reaction tolerates hydroxyl and ether functionalities, making it suitable for HEEM analogs [1]. A comparative analysis of these methods is shown in Table 1:
Table 1: Synthetic Routes to HEEM Derivatives
Method | Catalyst System | Yield (%) | Diastereoselectivity (dr) | Key Advantage |
---|---|---|---|---|
Tsuji-Trost/Fe(III) | Pd(0)/FeCl₃ | 85–92 | >15:1 | One-pot operation |
Reductive Amination | NaBH₃CN | 70–90 | N/A | No transition metals required |
Asymmetric Hydrogenation | Ru/(S,S-Ts-DPEN) | 75–88 | >98% ee | Enantioselective C3 functionalization |
The synthesis of HEEM-PEG conjugates benefits significantly from solvent-reduction strategies. Polyethylene glycol (PEG-400) serves as both reaction medium and precursor, enabling atom-economical etherification. Reactions conducted in PEG-400 at 80°C achieve 88–93% conversion with >90% selectivity, eliminating volatile organic solvents. PEG’s high boiling point and water solubility facilitate product isolation via aqueous extraction and catalyst recycling for ≥5 cycles [4].
Continuous-flow photochemistry further enhances sustainability. Using an organic photocatalyst (tetraphenylporphyrin, TPP) and Lewis acid additives, silicon amine protocol (SLAP) reagents couple with ethylene oxide derivatives under visible light irradiation. This method minimizes energy consumption and achieves 95% conversion in <10 minutes residence time, producing morpholines, oxazepanes, and thiomorpholines with 80–85% isolated yields [1]. Table 2 compares solvent systems:
Table 2: Solvent Systems for HEEM-PEG Synthesis
Solvent | Reaction Temperature (°C) | HEEM Yield (%) | E-Factor | Recyclability |
---|---|---|---|---|
PEG-400 | 80 | 88–93 | 2.1 | >5 cycles |
Acetonitrile | 60 | 75–82 | 8.7 | 1–2 cycles |
Dichloromethane | 40 | 70–78 | 12.4 | Not recyclable |
Ethylene oxide (EO) serves as a linchpin for introducing the 2-(2-hydroxyethoxy)ethyl side chain in HEEM. Silver-based catalysts remain pivotal due to their ability to modulate oxygen-binding energy. Ag nanoparticles supported on hexagonal boron nitride (Ag–h-BN) activate EO via epoxide ring strain, enabling nucleophilic attack by N-ethylethanolamine precursors. This process occurs at 50°C with 92% regioselectivity for terminal C–O bond formation [3].
Chemical looping epoxidation offers a promising alternative. Manganese porphyrin-like graphene catalysts (Mn-N₄GP) transfer oxygen atoms to ethylene, generating EO in situ. Subsequent ring-opening by morpholine derivatives occurs under BF₃·OEt₂ catalysis, affording HEEM in 84% yield over two steps. This method avoids direct EO handling and reduces CO₂ emissions by 40% compared to conventional processes [3] [9]. Key regioselectivity patterns are summarized below:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular assembly of HEEM-PEG conjugates. Azide-functionalized morpholines react with PEG-alkynes at room temperature using CuSO₄/sodium ascorbate, achieving near-quantitative conversion in 2 hours. This "click" approach constructs triazole-linked HEEM-PEG₈₀₀ conjugates for drug delivery systems, with the triazole moiety enhancing hydrolytic stability [5] [6].
Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates copper catalysts, crucial for biomedical applications. N-functionalized HEEM derivatives bearing cyclooctynes react with azido-PEGs at 37°C in PBS buffer (pH 7.4). Reaction kinetics show second-order rate constants (k₂) of 0.28 M⁻¹s⁻¹, enabling quantitative bioconjugation within 1 hour. This method facilitates PEGylation of HEEM-containing protease inhibitors, improving their plasma half-life [5]. Table 3 details conjugation efficiencies:
Table 3: Click Chemistry for HEEM-PEG Conjugation
Method | Reaction Conditions | Time (h) | Conjugation Efficiency (%) | Application Example |
---|---|---|---|---|
CuAAC | CuSO₄/NaAsc, H₂O/t-BuOH, 25°C | 2 | >98 | Polymer-drug conjugates |
SPAAC | PBS, 37°C, no catalyst | 1 | 95–99 | In vivo protein modification |
SuFEx Click | PEG-sulfonyl fluoride, K₂CO₃ | 6 | 85–90 | Hydrolytically stable linkers |
Compounds Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1